Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by a 3-bromophenylamino substituent at position 2 and a methyl group at position 4 of the thiazole ring. The bromine atom in this compound may enhance lipophilicity and influence binding interactions, though its specific biological activity remains uncharacterized in the available literature.
Properties
IUPAC Name |
ethyl 2-(3-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-3-18-12(17)11-8(2)15-13(19-11)16-10-6-4-5-9(14)7-10/h4-7H,3H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZHARMWDHYQHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC(=CC=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves a multi-step process. One common method starts with the reaction of 3-bromoaniline with ethyl 2-bromo-4-methylthiazole-5-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 3-position of the phenyl ring serves as a primary site for nucleophilic substitution. Common reactions include:
a. Aromatic bromine displacement
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Reagents : Primary/secondary amines, alkoxides, or thiols.
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Conditions : Polar aprotic solvents (DMF, DMSO) at 80–120°C with base catalysis (K₂CO₃, Et₃N) .
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Example : Reaction with piperidine yields Ethyl 2-[(3-piperidinophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate .
b. Suzuki-Miyaura cross-coupling
Hydrolysis and Ester Transformations
The ethyl ester group undergoes hydrolysis or transesterification:
Cyclocondensation Reactions
The amino group on the thiazole ring participates in heterocycle formation:
a. Formation of oxadiazoles or thiazolidinones
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Reagents : Carboxylic acid derivatives (e.g., chloroacetyl chloride).
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Example : Reaction with chloroacetyl chloride yields fused thiazolo-oxazinone systems .
b. Knoevenagel condensation
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Reagents : Aldehydes (e.g., benzaldehyde).
Cross-Coupling at the Thiazole Core
The methyl group at position 4 and electron-deficient thiazole ring enable functionalization:
a. Bromination or chlorination
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Reagents : NBS (for bromination), SOCl₂ (for chlorination).
b. Grignard reactions
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Example : Ethyl 2-bromo-4-methylthiazole-5-carboxylate reacts with iPrMgCl·LiCl to form Grignard intermediates for formylation .
Redox Reactions
a. Reduction of the ester group
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Reagents : LiAlH₄ in THF.
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Product : Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-methanol.
b. Oxidation of the methyl group
Biological Activity and Derivatives
Derivatives of this compound exhibit pharmacological potential:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate. The thiazole ring system is known for its ability to interact with biological targets involved in cancer progression.
- Mechanism of Action : Compounds containing thiazole moieties have demonstrated the ability to induce apoptosis in cancer cells. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma) .
- Case Studies : Research has indicated that modifications on the thiazole structure can enhance anticancer activity. For example, compounds with specific substitutions on the thiazole ring exhibited IC50 values indicating effective cytotoxicity against cancer cells .
Antibacterial Properties
The antibacterial efficacy of thiazole derivatives has also been a focal point of research. This compound has shown potential against various bacterial strains.
- Activity Spectrum : Studies have demonstrated that thiazole-based compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the bromophenyl group enhances the compound's lipophilicity, potentially improving its membrane penetration and antibacterial activity .
Agricultural Applications
Thiazole derivatives are increasingly being explored for their applications in agriculture, particularly as pesticides and fungicides.
- Pesticidal Activity : this compound can be utilized as a pesticide due to its biological activity against plant pathogens and pests. The compound's structure allows it to act as an effective agent in controlling agricultural diseases .
- Mechanisms : The mode of action typically involves inhibiting specific enzymes or pathways critical for the survival of pests or pathogens. This is particularly relevant in integrated pest management strategies where minimizing chemical use is essential .
Summary Table of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells | Effective against A549 and U251 cell lines |
| Antibacterial Activity | Inhibits growth of Gram-positive and Gram-negative bacteria | Enhanced efficacy due to bromophenyl substitution |
| Agricultural Chemicals | Used as pesticides and fungicides | Effective in controlling plant diseases |
Mechanism of Action
The mechanism of action of Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group and thiazole ring are key structural features that enable the compound to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The activity of thiazole derivatives is highly dependent on substituent identity and position. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Key Observations:
Substituent Position and Halogen Effects: The 3-bromophenyl group in the target compound contrasts with the 4-chlorobenzyl group in BAC (). Fluorine in the 4-fluoro-3-methylphenyl analogue () enhances metabolic stability due to its electronegativity, whereas bromine may improve membrane permeability .
Functional Group Diversity: TEI-6720’s 4-hydroxyphenyl group enables hydrogen bonding, critical for xanthine oxidase inhibition . The (4-chlorophenoxy)acetyl group in introduces an ether linkage, which may affect solubility and pharmacokinetics .
Biological Activity Trends :
- Chlorine and hydroxyl substituents are associated with enzyme inhibition (e.g., BAC for diabetes, TEI-6720 for hyperuricemia), while sulfur-containing groups (e.g., benzoxazol-2-ylthio in cpd_W) target translational control mechanisms .
Biological Activity
Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound belongs to a class of thiazole-based molecules known for their diverse therapeutic properties. The following sections will explore the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNOS, with a molecular weight of 341.22 g/mol. The compound features a thiazole ring that is crucial for its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The thiazole moiety can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. The bromine atom may facilitate halogen bonding, enhancing the compound's binding affinity to target proteins.
- Antimicrobial Activity : Thiazole derivatives are noted for their antimicrobial properties. Studies have shown that modifications in the thiazole structure can lead to increased efficacy against various bacterial strains .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial effects against several pathogens. In vitro studies demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Salmonella typhi | 16 μg/mL |
These findings suggest that the compound's structural features contribute to its effectiveness as an antimicrobial agent .
Anticancer Activity
Recent research has highlighted the potential anticancer properties of thiazole derivatives. This compound was tested against various cancer cell lines, showing promising results:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 10.0 |
| A549 (Lung Cancer) | 15.0 |
The compound exhibited cytotoxic effects comparable to established chemotherapeutic agents, indicating its potential as a lead compound in cancer drug development .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of specific functional groups in the thiazole ring significantly influences biological activity. For instance:
- Bromine Substitution : The introduction of bromine at the para position on the phenyl ring enhances antimicrobial potency.
- Methyl Group Positioning : The methyl group at position 4 of the thiazole ring appears to improve cytotoxicity against cancer cells.
These findings underscore the importance of molecular modifications in enhancing the therapeutic efficacy of thiazole derivatives .
Case Studies
Several studies have investigated the biological activities of similar thiazole derivatives, providing context for understanding this compound:
- Antimicrobial Efficacy : A study demonstrated that related compounds exhibited significant antibacterial activity against multi-drug resistant strains, suggesting a potential role in treating resistant infections .
- Cytotoxicity in Cancer Models : Another investigation revealed that thiazole derivatives could induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting substituted ethyl thiazole carboxylates with aryl amines. For example, analogous thiazole derivatives were synthesized by refluxing ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with substituted aryl groups in methanol/water under basic conditions (e.g., potassium carbonate) . Purification often involves recrystallization from solvents like ethanol or acetonitrile, guided by solubility data (e.g., 0.97 g/L in water at 25°C for similar compounds) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodology :
- Chromatography : HPLC or TLC with UV detection to confirm homogeneity.
- Spectroscopy : H/C NMR for functional group verification and H-H coupling patterns.
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H] for CHBrNOS).
- Elemental Analysis : Match calculated vs. experimental C/H/N/S percentages.
Q. What solvents and conditions are optimal for crystallization?
- Guidelines :
- Use solvents with moderate polarity (e.g., ethanol, ethyl acetate) based on solubility profiles (e.g., density ~1.5 g/cm³ for similar thiazoles) .
- Slow evaporation at 20–25°C promotes single-crystal growth. For challenging cases, vapor diffusion or cooling crystallization may be employed.
- Monitor crystal quality using polarized light microscopy to avoid twinning, a common issue in thiazole derivatives .
Advanced Research Questions
Q. How does the 3-bromophenyl substituent influence the compound’s biological activity?
- Structure-Activity Relationship (SAR) :
- The bromine atom enhances lipophilicity, potentially improving membrane permeability. In analogous compounds, halogenated aryl groups (e.g., 4-chlorobenzyl) showed increased efficacy in reducing blood glucose levels in diabetic models .
- Computational modeling (e.g., DFT or molecular docking) can predict interactions with biological targets, such as enzymes or receptors. Compare with derivatives lacking the bromine to isolate its contribution .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
- Case Study : If NMR suggests rotational freedom in the thiazole-aryl bond but X-ray reveals a planar conformation:
- Dynamic NMR Analysis : Variable-temperature experiments to assess conformational flexibility.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π) stabilizing the crystal structure .
- DFT Calculations : Compare optimized gas-phase and solid-state geometries to identify packing forces .
Q. How can researchers optimize experimental phasing for X-ray diffraction studies of this compound?
- Protocol :
- Use SHELXC/D/E for high-throughput phasing, especially with small-molecule crystals. These programs are robust for handling weak or partial datasets .
- For heavy-atom derivatives (e.g., bromine), exploit anomalous scattering ( ~ 6.8 e at Cu-Kα) to improve phase resolution.
- Address disorder using SHELXL’s PART instruction or Olex2’s refinement tools .
Q. What in vivo models are suitable for evaluating this compound’s pharmacological potential?
- Models :
- STZ-induced diabetic rats : Used for assessing antidiabetic activity in analogous thiazoles, with glucose tolerance tests and insulin sensitivity assays .
- High-throughput screening (HTS) : For IRES inhibition studies, as demonstrated in T47D cell lines engineered with bicistronic reporters .
- Data Interpretation : Address discrepancies between in vitro (e.g., IC) and in vivo results by evaluating bioavailability (e.g., logP ~3.5) and metabolic stability via LC-MS/MS .
Data Analysis and Validation
Q. How can researchers address crystallographic disorder in the thiazole ring?
- Approach :
- Refine disordered regions using SHELXL’s SUMP and FRAG instructions to model partial occupancies.
- Validate with R (<5%) and wR (<15%) metrics. For severe cases, consider twinning refinement (e.g., BASF parameter in SHELXL ) .
Q. What computational tools predict physicochemical properties critical for drug development?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
